molecular formula C9H10BrClO B13080886 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene

1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene

Cat. No.: B13080886
M. Wt: 249.53 g/mol
InChI Key: PVECFVZGBLLWTH-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by the presence of a bromine atom, a methoxy group, and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene typically involves the bromination of 1-methoxy-2-(chloromethyl)benzene. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine or chlorine atoms, yielding simpler aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Products include 1-(2-hydroxyethyl)-3-chlorobenzene, 1-(2-cyanoethyl)-3-chlorobenzene, and 1-(2-aminoethyl)-3-chlorobenzene.

    Oxidation: Products include 1-(2-formyl)-3-chlorobenzene and 1-(2-carboxy)-3-chlorobenzene.

    Reduction: Products include 1-(2-methoxyethyl)-3-chlorobenzene and 1-(2-bromoethyl)-3-chlorobenzene.

Scientific Research Applications

1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(methoxymethyl)benzene
  • 1-(2-Bromo-1-methoxyethyl)-3-(trifluoromethyl)benzene
  • 2-Bromoanisole

Uniqueness

1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene

InChI

InChI=1S/C9H10BrClO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3

InChI Key

PVECFVZGBLLWTH-UHFFFAOYSA-N

Canonical SMILES

COC(CBr)C1=CC(=CC=C1)Cl

Origin of Product

United States

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